molecular formula C28H22N4O3 B12043614 N'-[(E)-(4-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12043614
M. Wt: 462.5 g/mol
InChI Key: GRTYFIUTEQOKHO-STBIYBPSSA-N
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Description

N’-[(E)-(4-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with a hydroxyphenyl group and a naphthylmethoxy group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of the pyrazole ring.

    Introduction of the hydroxyphenyl group: This step involves the condensation of the pyrazole derivative with 4-hydroxybenzaldehyde under acidic or basic conditions to form the corresponding Schiff base.

    Attachment of the naphthylmethoxy group: The final step involves the reaction of the intermediate with 1-naphthylmethanol in the presence of a suitable catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The naphthylmethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

N’-[(E)-(4-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

    Ethyl acetoacetate: A simpler compound with a similar pyrazole core but lacking the complex substituents.

    Fluorine compounds: These compounds also exhibit diverse chemical reactivity but differ significantly in their structural features and applications.

    Ethyl 3-(furan-2-yl)propionate: Another compound with a different core structure but similar functional groups.

The uniqueness of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H22N4O3

Molecular Weight

462.5 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-[2-(naphthalen-1-ylmethoxy)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C28H22N4O3/c33-22-14-12-19(13-15-22)17-29-32-28(34)26-16-25(30-31-26)24-10-3-4-11-27(24)35-18-21-8-5-7-20-6-1-2-9-23(20)21/h1-17,33H,18H2,(H,30,31)(H,32,34)/b29-17+

InChI Key

GRTYFIUTEQOKHO-STBIYBPSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C4=NNC(=C4)C(=O)N/N=C/C5=CC=C(C=C5)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C4=NNC(=C4)C(=O)NN=CC5=CC=C(C=C5)O

Origin of Product

United States

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